molecular formula C23H24N6O2 B10887729 [6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B10887729
M. Wt: 416.5 g/mol
InChI Key: MRJPSPJWOJMFAJ-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the pyrazole, phenyl, and piperazine groups. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control temperature, pressure, and reaction times. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE include:

Uniqueness

The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups and its potential applications across multiple fields. This combination allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H24N6O2/c1-3-29-10-9-18(25-29)19-15-17(23(30)28-13-11-27(2)12-14-28)20-21(26-31-22(20)24-19)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3

InChI Key

MRJPSPJWOJMFAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)C)C(=NO3)C5=CC=CC=C5

Origin of Product

United States

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